molecular formula C22H26F2N2 B373829 8-fluoro-5-(4-fluorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]-2,3,4,5-tetrahydro-1H-1-benzazepine

8-fluoro-5-(4-fluorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]-2,3,4,5-tetrahydro-1H-1-benzazepine

Cat. No.: B373829
M. Wt: 356.5g/mol
InChI Key: NYKFEGWFBYXCJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-fluoro-5-(4-fluorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]-2,3,4,5-tetrahydro-1H-1-benzazepine is a complex organic compound that features a benzazepine core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boronic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-5-(4-fluorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]-2,3,4,5-tetrahydro-1H-1-benzazepine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

8-fluoro-5-(4-fluorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]-2,3,4,5-tetrahydro-1H-1-benzazepine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-fluoro-5-(4-fluorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]-2,3,4,5-tetrahydro-1H-1-benzazepine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-fluoro-5-(4-fluorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]-2,3,4,5-tetrahydro-1H-1-benzazepine apart from similar compounds is its unique combination of fluorine atoms and the benzazepine core. This structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

Molecular Formula

C22H26F2N2

Molecular Weight

356.5g/mol

IUPAC Name

8-fluoro-5-(4-fluorophenyl)-1-(2-pyrrolidin-1-ylethyl)-2,3,4,5-tetrahydro-1-benzazepine

InChI

InChI=1S/C22H26F2N2/c23-18-7-5-17(6-8-18)20-4-3-13-26(15-14-25-11-1-2-12-25)22-16-19(24)9-10-21(20)22/h5-10,16,20H,1-4,11-15H2

InChI Key

NYKFEGWFBYXCJF-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCN2CCCC(C3=C2C=C(C=C3)F)C4=CC=C(C=C4)F

Canonical SMILES

C1CCN(C1)CCN2CCCC(C3=C2C=C(C=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.